tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
Overview
Description
The compound “tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate” is a complex organic molecule that contains a pyrimidine ring, which is a type of nitrogen-containing heterocycle . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, along with the tert-butyl ester group . The presence of nitrogen in the rings would likely result in the compound having certain basic properties .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate” could undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the ester could undergo hydrolysis, and the rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ester and amino groups could impact its solubility in various solvents . The basicity of the compound could be influenced by the nitrogen atoms in the pyrimidine and piperidine rings .Scientific Research Applications
Synthesis Processes
Tert-butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate and its derivatives are synthesized as key intermediates for various applications. The synthesis process often involves multiple steps, starting from specific basic compounds, and involves reactions like nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, is synthesized through a four-step process, starting from commercially available piperidin-4-ylmethanol (Zhang et al., 2018). Other compounds, like tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, key to the synthesis of Vandetanib, are synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution (Wang et al., 2015).
Crystallographic and Structural Studies
The structural and molecular characteristics of these compounds are often studied in detail. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was studied via X-ray, revealing specific orientations and configurations of its molecular structure (Didierjean et al., 2004). Such studies are crucial in understanding the compound's properties and potential applications in further research and drug development.
Biological Activity and Pharmacological Potential
Some derivatives show promising biological activity. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate has been characterized and evaluated for its in vitro antibacterial and anthelmintic activity. Although it exhibited moderate anthelmintic activity, it emphasizes the potential pharmacological applications of these compounds (Sanjeevarayappa et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDFXSDDAORLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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